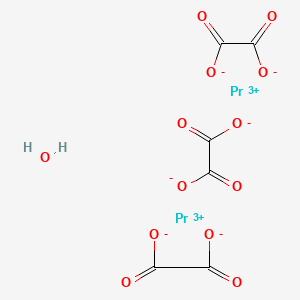

Praseodymium oxalate hydrate

概要

説明

Praseodymium(III) oxalate hydrate is an inorganic compound, a salt of praseodymium metal and oxalic acid, with the chemical formula C6O12Pr2 . The compound forms light green crystals that are insoluble in water . It also forms crystalline hydrates .

Synthesis Analysis

Praseodymium(III) oxalate can be prepared from the reaction of soluble praseodymium salts with oxalic acid . A study has shown that micron-sized praseodymium oxide powders can be prepared successfully from praseodymium oxalate in a microwave field at 750 °C for 2 hours .

Molecular Structure Analysis

The molecular structure of Praseodymium(III) oxalate hydrate is represented by the linear formula: Pr2(C2O4)3 · xH2O . The compound forms light green crystals .

Chemical Reactions Analysis

Praseodymium(III) oxalate forms crystalline hydrates (light green crystals): Pr2(C2O4)3 •10H2O . The crystalline hydrate decomposes stepwise when heated . A study indicates that the temperature required for the decomposition of praseodymium oxalate hydrate is higher than that of microwave heating .

Physical And Chemical Properties Analysis

Praseodymium(III) oxalate hydrate forms light green crystals . The compound is insoluble in water . In terms of its physical properties, praseodymium has a density of 6.769 grams per cubic centimeter and a hardness of 5.4 on the Mohs scale . It also has a very high electrical resistivity, which makes it an excellent electrical conductor . Praseodymium is also highly magnetic, with a magnetic susceptibility of +2.3 x 10-6 cgs .

科学的研究の応用

Synthesis of Praseodymium Oxide Catalysts

Field

Chemical Engineering and Catalysis

Application Summary

Praseodymium oxalate hydrate is used as a precursor in the synthesis of praseodymium oxide catalysts .

Method of Application

The compound dehydrates in three steps at 100, 150, and 380 °C. The anhydrous oxalate decomposes at 445 °C to form two phases of Pr2O2(CO3) depending upon the atmosphere used for the reaction .

Results

Praseodymium oxide catalysts have been obtained as final decomposition products of Pr2(C2O4)3 · 10H2O in different gases (O2, N2, and H2). The surface area of the catalysts formed was found to depend upon the decomposition atmosphere .

Coloring Glasses and Enamels

Field

Material Science and Glass Technology

Application Summary

Praseodymium(III) oxalate is applied to color some glasses and enamels .

Method of Application

The specific method of application is not detailed in the sources, but typically, the compound would be mixed with the glass or enamel during the manufacturing process.

Results

When mixed with certain other materials, the compound paints glass intense yellow .

Electrochemical Applications

Field

Electrochemistry

Application Summary

Praseodymium oxalate hydrate is used in the development of electrode materials for industrial electrochemistry .

Method of Application

Praseodymium-oxide-based cathodes have been proved to be quite interesting devices: the hydrogen evolution reaction is guaranteed by the presence of a noble metal (platinum and/or rhodium), while the stability and poisoning resistance seem to be strongly improved by the presence of lanthanide oxides .

Results

A significant reduction (from 100 to 200 mV) of HER overpotential has been obtained substituting the steel cathodes with nickel-based devices, possibly provided with catalytic coatings .

Ceramic Pigments

Field

Material Science and Ceramic Technology

Application Summary

Praseodymium oxalate hydrate is used in the synthesis of ceramic pigments .

Method of Application

Undoped x · α-Fe2O3 y · CeO2 and doped with praseodymium ceramic pigments were synthesized by the sol–gel method .

Results

Red and brown colors with several tonalities were observed after changes with Ce and Pr concentration .

Safety And Hazards

将来の方向性

Praseodymium oxide has been largely used in the last decade in catalyst formulations for a variety of processes in the areas of both chemicals and environment . As a promoter, it has shown that Pr6O11 enhances the individual photocatalysis of the oxidation of oxalic acid over TiO2, ZnO, CuO, Bi2O3, and Nb2O5 catalysts . The addition of small amounts of Pr6O11 to cobalt− silica gel catalysts greatly enhances their activity and selectivity in the Fischer−Tropsch synthesis . Therefore, the future directions of Praseodymium(III) oxalate hydrate could be in the field of catalyst formulations.

Relevant Papers

The relevant papers retrieved include a study on the preparation of praseodymium oxide powders from praseodymium oxalate in a microwave field , and a study on the characterisation and activity of praseodymium oxide catalysts prepared in different gases from praseodymium oxalate hydrate .

特性

IUPAC Name |

oxalate;praseodymium(3+);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.H2O.2Pr/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;/q;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRENSJUZQFEVLD-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2O13Pr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333679 | |

| Record name | Praseodymium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Praseodymium oxalate hydrate | |

CAS RN |

24992-60-7 | |

| Record name | Praseodymium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

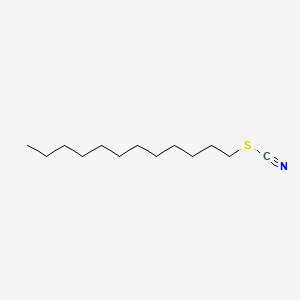

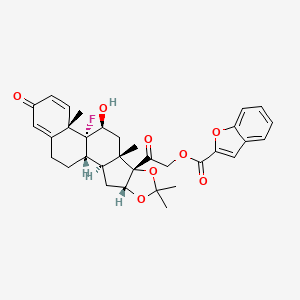

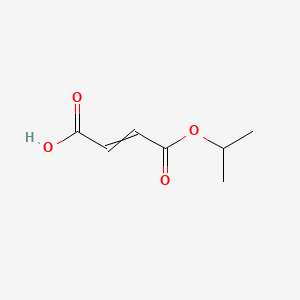

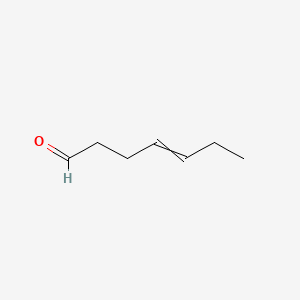

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。